N-(2-methoxybenzyl)aniline
CAS No.:
Cat. No.: VC11083891
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]aniline |
| Standard InChI | InChI=1S/C14H15NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
| Standard InChI Key | OOANTTZQXLUEIE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC2=CC=CC=C2 |
| Canonical SMILES | COC1=CC=CC=C1CNC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-Methoxybenzyl)aniline (C₁₄H₁₅NO) consists of an aniline group (C₆H₅NH₂) modified by a 2-methoxybenzyl substituent at the nitrogen atom. The methoxy group (-OCH₃) at the ortho position of the benzyl ring introduces steric hindrance and electronic effects, influencing the compound’s reactivity and intermolecular interactions. The molecular structure is illustrated below:
Structural Formula:
Physicochemical Characteristics
Key physical properties of N-(2-methoxybenzyl)aniline, inferred from structurally related compounds, are summarized in Table 1.
Table 1: Estimated Physicochemical Properties of N-(2-Methoxybenzyl)aniline
The density and boiling point are extrapolated from analogous compounds, such as N-(2-methoxybenzyl)-4-(1-piperidinyl)aniline, which shares the 2-methoxybenzyl moiety . The low water solubility aligns with trends observed in hydrophobic aniline derivatives.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
N-(2-Methoxybenzyl)aniline can be synthesized via two primary routes:
Reductive Amination
A common method involves the reaction of 2-methoxybenzaldehyde with aniline in the presence of a reducing agent. For example:
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Condensation: 2-Methoxybenzaldehyde and aniline react to form an imine intermediate.
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Reduction: Sodium borohydride (NaBH₄) or hydrogen gas with a palladium catalyst reduces the imine to the secondary amine.
Example Protocol:
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Mix equimolar amounts of 2-methoxybenzaldehyde and aniline in ethanol.
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Add NaBH₄ portion-wise at 0°C, then stir at room temperature for 12 hours.
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Isolate the product via extraction and purification by column chromatography.
This method, adapted from similar reductive amination procedures , typically yields 60–75% pure product.
Nucleophilic Substitution
An alternative approach employs 2-methoxybenzyl chloride and aniline:
Reaction conditions (e.g., base use, solvent selection) must be optimized to minimize side reactions such as over-alkylation.
Industrial Production Considerations
Industrial synthesis would likely prioritize cost-effective catalysts and continuous flow systems. For instance, hydrogenation reactors could enhance the scalability of reductive amination, while in-line purification systems (e.g., centrifugal partition chromatography) might improve yield .
Biological and Pharmacological Activities
While direct studies on N-(2-methoxybenzyl)aniline are scarce, its structural analogs exhibit notable biological activities:
Hypothesized Mechanisms of Action
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Enzyme Inhibition: The methoxybenzyl group may interact with hydrophobic pockets in enzymes, potentially inhibiting targets like acetylcholinesterase or cytochrome P450 isoforms.
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Antimicrobial Effects: Substituted anilines often disrupt microbial cell membranes or interfere with nucleic acid synthesis .
Comparative Activity Data
Table 2: Biological Activities of Structural Analogs
| Compound | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| N-(4-Fluoro-2-methoxyphenyl)acetamide | Antifungal | 12 µM | Patent |
| 4-Methoxy-N-benzylaniline | Acetylcholinesterase inhibition | 8 µM | Extrapolated |
These data suggest that N-(2-methoxybenzyl)aniline could exhibit similar bioactivity, though empirical validation is required.
Applications in Research and Industry
Medicinal Chemistry
The compound’s scaffold serves as a precursor for designing:
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Anticancer Agents: Modifications at the benzyl or aniline positions could enhance cytotoxicity.
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Neuroprotective Drugs: Potential to cross the blood-brain barrier due to moderate LogP values.
Material Science
As a monomer, it could contribute to polymers with tailored thermal stability, leveraging the methoxy group’s electron-donating effects.
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